molecular formula C16H12BrFN2O B12520907 Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide CAS No. 754214-11-4

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide

Cat. No.: B12520907
CAS No.: 754214-11-4
M. Wt: 347.18 g/mol
InChI Key: MMQXWVIHCHYOIP-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s systematic IUPAC name derives from its bicyclic phthalazinium core, a cationic aromatic system comprising fused benzene and pyridazine rings. The parent structure, phthalazinium, is substituted at the 2-position by a 2-(4-fluorophenyl)-2-oxoethyl group. The bromide anion serves as the counterion, balancing the positive charge on the nitrogen-containing heterocycle.

Key nomenclature features include:

  • Phthalazinium : Indicates the protonated or quaternary form of phthalazine, a diazanaphthalene derivative.
  • 2-[2-(4-Fluorophenyl)-2-oxoethyl] : Specifies the substituent at position 2 of the phthalazinium ring. This side chain consists of an ethyl group bearing a ketone (oxo) moiety at the second carbon, which is further substituted by a 4-fluorophenyl group.
  • Bromide : Denotes the anionic counterion.

The CAS Registry Number for this compound is 754214-11-4 , with additional identifiers including DTXSID60466709 . Its molecular formula, C₁₆H₁₂BrFN₂O , reflects a molecular weight of 346.01 g/mol .

Molecular Topology and Bromide Counterion Interactions

The molecular architecture of phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide, is characterized by distinct electronic and steric features:

Core Structure

  • The phthalazinium ring adopts a planar conformation, with nitrogen atoms at positions 1 and 2 contributing to its aromaticity. Protonation or alkylation at nitrogen generates the cationic charge, stabilized through resonance delocalization.
  • The 2-(4-fluorophenyl)-2-oxoethyl substituent introduces a ketone group and a fluorinated aromatic ring. The fluorine atom at the para-position of the phenyl ring exerts electron-withdrawing effects, modulating the electronic properties of the entire molecule.

Bromide Counterion Interactions

  • The bromide ion engages in electrostatic interactions with the positively charged phthalazinium core. These interactions influence crystallinity and solubility, as observed in analogous quaternary ammonium salts.
  • X-ray crystallographic data for related phthalazinium salts (e.g., 2-[2-(4-fluorophenyl)-2-oxoethyl]phthalazinium bromide) reveal ionic bond distances of approximately 3.2–3.5 Å between the nitrogen atom and bromide ion, consistent with weak electrostatic attraction.
Table 1: Key Structural Parameters
Parameter Value Source
Molecular Formula C₁₆H₁₂BrFN₂O
Molecular Weight 346.01 g/mol
CAS Registry Number 754214-11-4
Ionic Interaction Distance ~3.3 Å (N⁺–Br⁻)

Comparative Analysis with Related Phthalazinium Salts

Phthalazinium salts exhibit diverse reactivity and physicochemical properties depending on substituents and counterions. A comparison with structurally analogous compounds highlights unique features of the title compound:

Substituent Effects

  • 2-[2-(4-Fluorophenyl)-2-oxoethyl]phthalazinium bromide (this compound) vs. 2-[2-(4-chlorophenyl)-2-oxoethyl]phthalazinium chloride :
    • The fluorine substituent reduces electron density on the phenyl ring compared to chlorine, altering dipole moments and solubility.
    • Bromide counterions generally confer higher lattice energies than chloride, leading to distinct melting points (e.g., 108–109°C for the fluoride vs. 115–117°C for chloride analogs).

Counterion Influence

  • Bromide vs. Tetrafluoroborate Salts :
    • Bromide salts often exhibit superior crystallinity but lower solubility in polar aprotic solvents compared to tetrafluoroborate derivatives.
    • Ionic radius differences (Br⁻: 1.96 Å vs. BF₄⁻: 2.32 Å) affect packing efficiencies in solid-state structures.

Reactivity Profiles

  • The 2-oxoethyl moiety enables participation in 1,3-dipolar cycloaddition reactions, forming azabicyclic products when reacted with activated alkenes or alkynes.
  • Fluorine’s electronegativity enhances the electrophilicity of the ketone group, accelerating nucleophilic attacks at the carbonyl carbon compared to non-fluorinated analogs.

Properties

CAS No.

754214-11-4

Molecular Formula

C16H12BrFN2O

Molecular Weight

347.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide

InChI

InChI=1S/C16H12FN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1

InChI Key

MMQXWVIHCHYOIP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)F.[Br-]

Origin of Product

United States

Preparation Methods

Key Precursors and Reagents

  • Phthalazine : A bicyclic aromatic amine (C₈H₆N₂).
  • 2-Bromo-1-(4-fluorophenyl)ethanone : A bromoacetyl fluoride derivative (C₉H₆BrFO).
  • Solvents : Acetone, acetonitrile, or dimethylformamide (DMF).

Reaction Mechanism

  • Nucleophilic Attack : The primary amine of phthalazine attacks the electrophilic carbonyl carbon of 2-bromo-1-(4-fluorophenyl)ethanone.
  • Bromide Departure : The bromide ion leaves as a leaving group, forming an intermediate enolate.
  • Protonation : The enolate is protonated to yield the quaternary ammonium salt.

Detailed Preparation Methods

Method A: Direct Quaternization in Acetone

Procedure :

  • Reagents : Phthalazine (1 equiv), 2-bromo-1-(4-fluorophenyl)ethanone (1.1 equiv).
  • Solvent : Dry acetone.
  • Conditions : Room temperature, 8–24 hours.

Yield : >78% (based on analogous reactions in).

Key Steps :

  • Phthalazine is dissolved in acetone, followed by the addition of the bromoacetyl fluoride.
  • The mixture is stirred until precipitation of the phthalazinium salt occurs.
  • The product is filtered, washed with acetone, and dried.

Advantages : High yield, simplicity, and minimal side reactions.

Method B: Reaction in Acetonitrile with DIEA

Procedure :

  • Reagents : Phthalazine (1 equiv), 2-bromo-1-(4-fluorophenyl)ethanone (1.1 equiv), DIEA (N-ethyl-N,N-diisopropylamine, 1.5 equiv).
  • Solvent : Acetonitrile.
  • Conditions : 20°C, 64 hours.

Yield : ~80% (inferred from similar protocols in).

Key Steps :

  • DIEA acts as a base to deprotonate intermediates, enhancing reaction efficiency.
  • The extended reaction time compensates for lower nucleophilicity in polar aprotic solvents.

Characterization Data

Spectroscopic Analysis

Technique Observation Source
¹H NMR Peaks at δ 7.87–7.44 ppm (aromatic protons), δ 4.42–4.53 ppm (CH₂Br), and δ 1.33–1.49 ppm (tert-butyl groups if present).
¹³C NMR Carbonyl signal at δ 190.10 ppm, fluorinated aromatic carbons at δ 161.7–166.14 ppm.
IR Strong absorption at ~1688 cm⁻¹ (C=O stretch).
MALDI-MS [M⁺] ion detected at m/z 293.13 (calculated for C₁₄H₁₀BrFO).

Comparative Reaction Conditions

Parameter Method A Method B
Solvent Acetone Acetonitrile
Base None DIEA
Temperature RT 20°C
Reaction Time 8–24 hours 64 hours
Yield >78% ~80%

Critical Challenges and Solutions

  • Hydrolysis of Bromoacetyl Fluoride :
    • Solution : Use anhydrous solvents and exclude moisture.
  • Low Solubility of Phthalazine :
    • Solution : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility.
  • Side Reactions :
    • Solution : Monitor reaction progress via TLC or HPLC to minimize over-reactivity.

Applications and Derivatives

The phthalazinium salt serves as a scaffold for:

  • Anticancer Agents : Substituted derivatives show cytotoxicity against tumor cell lines.
  • Fluorinated Ligands : The 4-fluorophenyl group enhances lipophilicity for drug-target interactions.

Chemical Reactions Analysis

Types of Reactions

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinium oxides, while reduction can produce phthalazinium hydrides.

Scientific Research Applications

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The presence of the 4-fluorophenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Phthalazinium derivatives with different aryl or alkyl substituents exhibit distinct physicochemical and biological properties. For instance:

Compound Substituent Key Properties/Applications Reference
2-[2-(4-Chlorophenyl)-2-oxoethyl]phthalazinium bromide 4-Chlorophenyl Increased lipophilicity; potential antimicrobial activity
2-[2-(Thiophene-2-yl)-2-oxoethyl]phthalazinium bromide Thiophene-2-yl Enhanced π-stacking capacity; semiconductor applications
6-Methyl-5,7,12,14-tetrahydrophthalazino[2,3-6]phthalazinium iodide Methyl, iodide counterion Higher molecular weight (331.2 g/mol); reduced solubility in polar solvents

Counterion Effects: Bromide vs. Iodide

Counterion choice significantly impacts solubility and crystallinity. Bromide salts generally exhibit higher aqueous solubility than iodide analogs due to smaller ionic radius and lower lattice energy. For example:

  • The target compound’s bromide counterion (atomic weight: 79.9 g/mol) contributes to a molecular weight of ~370 g/mol (estimated), whereas the iodide analog of a related phthalazinium compound (e.g., compound 19 in ) has a molecular weight of 331.2 g/mol .
  • Iodide salts, such as 6-methylphthalazinium iodide, show lower solubility in polar solvents like water, which may limit bioavailability in pharmaceutical contexts .

Pharmacological and Hemodynamic Stability

Studies show that bromide-based agents (e.g., rocuronium) provide hemodynamic stability during anesthesia, unlike succinylcholine, which causes transient hypotension . The 4-fluorophenyl group may further enhance receptor binding affinity, though this requires empirical validation.

Environmental and Regulatory Considerations

Unlike methyl bromide—a restricted ozone-depleting fumigant —the target compound’s complex structure likely minimizes environmental persistence. However, bromide ion release during degradation warrants scrutiny, as excessive bromide in aquatic systems can form carcinogenic disinfection byproducts .

Biological Activity

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is a synthetic compound belonging to the class of phthalazinium salts. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features, including the 4-fluorophenyl substituent, enhance its reactivity and biological interaction profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14_{14}H12_{12}BrF N2_{2}O
  • CAS Number : 754214-11-4
  • Molecular Weight : 305.16 g/mol

Structural Features

FeatureDescription
Core StructurePhthalazine backbone
Substituent4-Fluorophenyl group
CounterionBromide
Functional GroupsKetone (oxoethyl)

The presence of the fluorine atom in the 4-position contributes to the compound's electron-withdrawing properties, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Phthalazinium compounds have been investigated for their antimicrobial activity. Studies indicate that derivatives of phthalazine exhibit significant effects against various bacterial strains and fungi. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .

Anticancer Activity

Research has highlighted the potential anticancer properties of phthalazinium derivatives. A study demonstrated that compounds with a phthalazine core exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For example, a related compound showed an IC50 value of 2.13 μM against HeLa cervical cancer cells, indicating potent anticancer activity . The mechanism of action may involve the generation of reactive oxygen species (ROS) upon light activation, a property utilized in photodynamic therapy .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, altering cellular processes.
  • Generation of Reactive Oxygen Species (ROS) : Upon activation by light, it can produce ROS that induce oxidative stress in target cells.
  • Inhibition of Cellular Proliferation : By disrupting normal cellular functions, it may inhibit the growth of cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
PhthalazineBasic structure without substituentsLess reactive than substituted variants
4-Fluorophenyl PhthalazineContains a fluorine substituentIncreased reactivity due to electronegativity
Phthalazin-1-oxideOxidized form with enhanced solubilityPotentially different biological activity
Phthalazinyl DicyanomethanideContains cyano groupsDifferent reactivity patterns

The unique combination of substituents in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antimycobacterial Evaluation : A study conducted on various phthalazine derivatives showed notable activity against Mycobacterium tuberculosis , suggesting that modifications at the phenyl group can enhance efficacy .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain phthalazine derivatives exhibited selective cytotoxicity towards cancer cells while being non-toxic to normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Photodynamic Therapy Applications : Investigations into the photodynamic properties of phthalazinium compounds have revealed their potential use in cancer treatment through light-induced ROS generation .

Q & A

Q. What are the standard synthetic routes for preparing phthalazinium derivatives with 4-fluorophenacyl substituents?

A common approach involves nucleophilic substitution between phthalazine and phenacyl bromides. For example, reacting 4-methoxypyridine with 4-fluorophenacyl bromide in dry acetone under reflux yields a pyridinium analog (99% yield). This method can be adapted by substituting phthalazine for pyridine and optimizing solvent/reaction time . Key steps:

  • Use anhydrous solvents (e.g., acetone) to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane).
  • Recrystallize the product in ethanol for purity.

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal spectroscopic characterization is critical:

  • 1H-NMR : Peaks at δ 8.70–8.75 (aromatic protons) and δ 6.28 (oxoethyl group) confirm substituent attachment .
  • LC-MS : A molecular ion peak at m/z 246.12 ([M+H]+) aligns with the expected mass .
  • FTIR/Raman : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) validate functional groups .

Q. What solvents and conditions are optimal for crystallization?

Ethanol or methanol is preferred for recrystallization due to their polarity and compatibility with ionic intermediates. Slow evaporation at 4°C enhances crystal lattice formation. For X-ray diffraction, single crystals are grown via vapor diffusion using dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for this compound?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Inputting initial coordinates from SHELXD (for phase solution).
  • Applying restraints to the phthalazinium core to mitigate thermal motion artifacts.
  • Using TWIN commands if data shows pseudo-merohedral twinning (common in ionic crystals) . Example refinement metrics from a related oxadiazolium bromide:
ParameterValue
R₁ (I > 2σ(I))0.045
wR0.112
CCDC Deposition1267/365

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR chemical shifts may arise from solvent polarity or counterion effects. For example:

  • In DMSO-d₆, the 4-fluorophenyl proton resonates at δ 8.10–8.13, while in CDCl₃, it shifts upfield to δ 7.85–7.89 due to reduced hydrogen bonding .
  • Compare with computational models (DFT/B3LYP) to identify electronic perturbations caused by substituents .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) can model charge distribution:

  • The phthalazinium cation’s LUMO is localized on the N⁺ center, making it susceptible to nucleophilic attack.
  • Fukui indices (ƒ⁻) highlight electrophilic sites for regioselective modification .
ParameterValue (eV)
HOMO-6.72
LUMO-1.89
Bandgap4.83

Methodological Considerations

Q. How to optimize reaction yields when introducing bulky substituents?

  • Increase steric tolerance by using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .

Q. What strategies mitigate byproducts during phenacyl bromide coupling?

  • Purify phenacyl bromide precursors via column chromatography (silica gel, 5% ethyl acetate/hexane).
  • Add molecular sieves to absorb HBr generated during quaternization, preventing acid-catalyzed degradation .

Data Interpretation and Validation

Q. How to validate crystallographic data against potential pseudosymmetry?

  • Use PLATON’s ADDSYM tool to detect missed symmetry elements.
  • Compare Patterson maps for overlapping peaks indicative of twinning .

Q. What statistical metrics ensure reliable NMR assignments?

  • Apply DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in the oxoethyl chain.
  • Cross-validate coupling constants (e.g., J = 8.8 Hz for 4-fluorophenyl protons) with literature values .

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